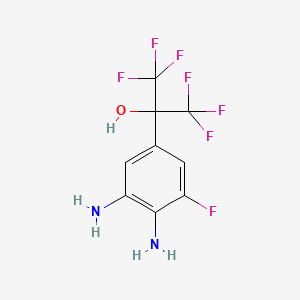
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic compound with significant potential in various scientific fields. The presence of both amino and fluorine groups in its structure makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diaminophenyl and hexafluoropropanol.
Amination: The amino groups are introduced via nucleophilic substitution reactions using amine sources like ammonia or primary amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminophenyl derivatives: Compounds with similar amino group substitutions but lacking fluorine atoms.
Fluorinated aromatic compounds: Molecules with fluorine atoms on the aromatic ring but different functional groups.
Uniqueness
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of amino and fluorine groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3,4-diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2O/c10-4-1-3(2-5(17)6(4)18)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVGTGHEHEIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














